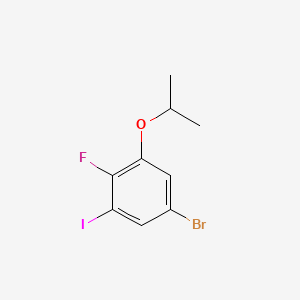
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene is an organic compound with the molecular formula C9H9BrFIO and a molecular weight of 358.98 g/mol It is a derivative of benzene, featuring bromine, fluorine, iodine, and isopropoxy groups attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts and solvents to achieve the desired product with high purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms (bromine, fluorine, iodine) can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents, oxidizing agents, reducing agents, and catalysts such as palladium or copper. The reaction conditions may vary depending on the desired product, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions can produce larger, more complex molecules .
Aplicaciones Científicas De Investigación
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene involves its interaction with specific molecular targets. The presence of multiple halogen atoms and the isopropoxy group can influence its reactivity and binding affinity to various biological molecules. The exact pathways and targets may vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1-fluoro-3-iodo-2-methoxybenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
5-Bromo-2-fluoro-1-iodo-3-methylbenzene: Similar structure but with a methyl group instead of an isopropoxy group.
Uniqueness
5-Bromo-2-fluoro-1-iodo-3-isopropoxybenzene is unique due to the combination of bromine, fluorine, iodine, and isopropoxy groups on the benzene ring. This unique arrangement of functional groups can result in distinct chemical properties and reactivity, making it valuable for specific research and industrial applications .
Propiedades
Fórmula molecular |
C9H9BrFIO |
|---|---|
Peso molecular |
358.97 g/mol |
Nombre IUPAC |
5-bromo-2-fluoro-1-iodo-3-propan-2-yloxybenzene |
InChI |
InChI=1S/C9H9BrFIO/c1-5(2)13-8-4-6(10)3-7(12)9(8)11/h3-5H,1-2H3 |
Clave InChI |
LVVROCMMPWZIED-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=C(C(=CC(=C1)Br)I)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


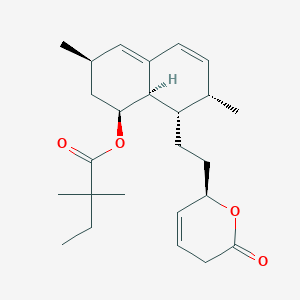
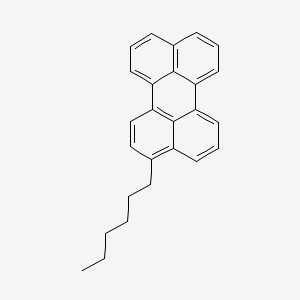
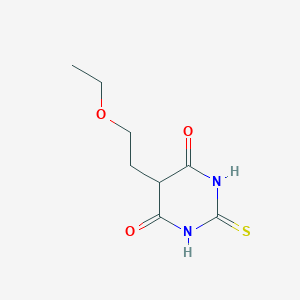
![(R)-bicyclo[4.2.0]octa-1(6),2,4-trien-7-amine hydrochloride](/img/structure/B14022159.png)
![1-[Benzyl(butyl)amino]-3-[[4-[[3-[benzyl(butyl)amino]-2-hydroxypropyl]iminomethyl]phenyl]methylideneamino]propan-2-ol](/img/structure/B14022164.png)
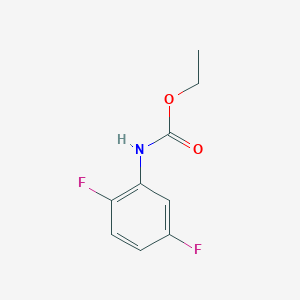
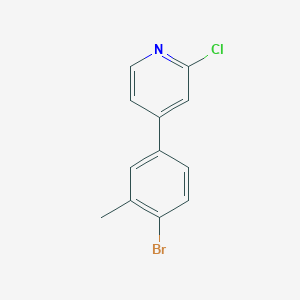
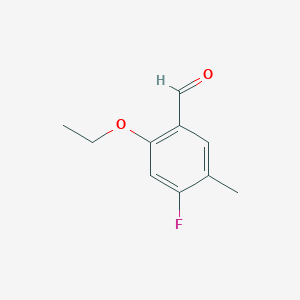

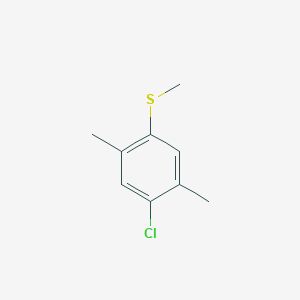
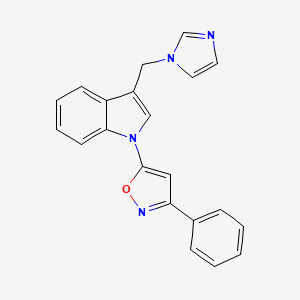
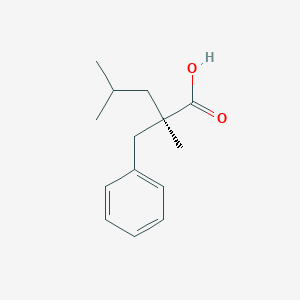
![1-(2-(diethylamino)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B14022215.png)

